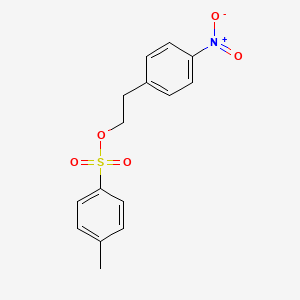

4-Nitrophenethyl tosylate

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-12-2-8-15(9-3-12)22(19,20)21-11-10-13-4-6-14(7-5-13)16(17)18/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMBDNFTAICOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288462 | |

| Record name | 4-NITROPHENETHYL TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-72-7 | |

| Record name | NSC55907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENETHYL TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-Nitrophenethyl tosylate can be synthesized through the tosylation of 4-nitrophenethyl alcohol. The reaction typically involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired tosylate ester .

Industrial production methods for tosylates generally involve similar procedures but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

4-Nitrophenethyl tosylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.

Elimination Reactions: Under basic conditions, 4-nitrophenethyl tosylate can undergo elimination reactions to form alkenes.

Scientific Research Applications

Synthetic Chemistry Applications

4-Nitrophenethyl tosylate serves as an important intermediate in organic synthesis. It is primarily used for:

- Nucleophilic Substitution Reactions : It can undergo nucleophilic substitution to form various derivatives, making it a valuable building block in the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of bifunctional chelators like p-SCN-Bn-HOPO, which are crucial for radiolabeling applications in medical imaging .

- Improved Synthesis Processes : Recent studies have shown that using 4-nitrophenethyl tosylate instead of 4-nitrophenylethyl bromide significantly enhances the yield of desired products under optimized conditions. This improvement is attributed to its stability and reactivity profile, allowing for more efficient synthetic routes .

Medicinal Chemistry Applications

In medicinal chemistry, 4-nitrophenethyl tosylate is utilized in the development of pharmaceutical compounds:

- Drug Development : It acts as a precursor for synthesizing various biologically active compounds. For example, modifications of this tosylate have led to the creation of novel piperidine derivatives with potential antiviral properties against coronaviruses . These compounds are being explored for their efficacy as non-covalent inhibitors.

- Targeted Therapeutics : The compound's ability to form stable complexes with biological targets makes it suitable for designing targeted therapies. Its derivatives can be fine-tuned to enhance specificity and reduce side effects in therapeutic applications.

Radiochemistry Applications

4-Nitrophenethyl tosylate has found applications in radiochemistry, particularly in the field of positron emission tomography (PET):

- Radiolabeling Agents : It serves as a crucial component in synthesizing radiolabeling agents for PET imaging. The improved synthesis of bifunctional ligands using 4-nitrophenethyl tosylate has facilitated the development of agents that provide better tumor-to-background contrast during imaging procedures .

- Stability and Clearance : Studies have demonstrated that compounds synthesized from 4-nitrophenethyl tosylate exhibit lower bone uptake and higher stability when labeled with radioisotopes like Zr(IV). This characteristic is essential for minimizing radiation exposure to non-target tissues while maximizing imaging clarity .

Case Study: Synthesis of p-SCN-Bn-HOPO

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Reaction of spermine with 4-nitrophenethyl tosylate | 46% |

| 2 | Final purification and conversion to p-SCN-Bn-HOPO | 14.3% |

This case study illustrates the efficiency gained by utilizing 4-nitrophenethyl tosylate compared to traditional methods involving other halides .

Case Study: Development of Antiviral Compounds

| Compound | Target Virus | Activity |

|---|---|---|

| Piperidine Derivative A | CoV M pro | Moderate |

| Piperidine Derivative B | Influenza Virus | Good |

These derivatives demonstrate the potential of 4-nitrophenethyl tosylate in creating effective antiviral agents through strategic modifications .

Mechanism of Action

The mechanism of action of 4-nitrophenethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new bonds. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives .

Comparison with Similar Compounds

4-Nitrophenethyl Tosylate vs. 4-Nitrophenylethyl Bromide

Key Differences:

| Property | 4-Nitrophenethyl Tosylate | 4-Nitrophenylethyl Bromide |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₅S | C₈H₈BrNO₂ |

| Molecular Weight | 321.348 g/mol | 230.06 g/mol |

| Leaving Group Efficiency | Tosylate (excellent, stable) | Bromide (moderate, less stable) |

| Synthetic Utility | Higher yield in SN2 reactions | Lower yield due to side reactions |

Research Findings:

In the synthesis of p-SCN-Bn-HOPO , 4-nitrophenethyl tosylate outperformed 4-nitrophenylethyl bromide by providing a 46% yield of intermediate 5 under optimized conditions (reflux with excess K₂CO₃ for 24 hours), compared to lower yields with the bromide analog . The tosylate’s superior leaving-group ability reduces competing elimination reactions, making it preferable in multistep syntheses.

4-Nitrophenethyl Tosylate vs. 4-Nitrophenylethylamine Hydrochloride

Key Differences:

| Property | 4-Nitrophenethyl Tosylate | 4-Nitrophenylethylamine Hydrochloride |

|---|---|---|

| Functional Group | Tosylate ester | Amine hydrochloride salt |

| Molecular Formula | C₁₅H₁₅NO₅S | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 321.348 g/mol | 202.64 g/mol |

| Reactivity | Electrophilic (SN2 substrate) | Nucleophilic (amine donor) |

| Applications | Synthetic intermediate | Pharmaceutical intermediate |

Research Context:

While 4-nitrophenethyl tosylate participates in substitution reactions, 4-nitrophenylethylamine hydrochloride (CAS 6948-72-7) is a nitro-aromatic amine used in drug synthesis. Its hydrochloride salt enhances solubility in polar solvents, facilitating amine coupling reactions . The nitro group in both compounds confers electron-withdrawing effects, but their divergent functional groups dictate distinct roles in synthesis.

Comparison with Other Tosylate Salts: Niraparib Tosylate

Key Differences:

| Property | 4-Nitrophenethyl Tosylate | Niraparib Tosylate |

|---|---|---|

| Structure | Simple aromatic tosylate | Complex heterocyclic tosylate salt |

| Molecular Formula | C₁₅H₁₅NO₅S | C₁₉H₂₀N₄O·C₇H₈O₃S·H₂O |

| Molecular Weight | 321.348 g/mol | 510.61 g/mol |

| Primary Use | Synthetic intermediate | Therapeutic agent (PARP inhibitor) |

Research Context: Niraparib tosylate (a poly-ADP-ribose polymerase inhibitor) is a pharmaceutical salt where the tosylate counterion improves solubility and bioavailability . In contrast, 4-nitrophenethyl tosylate is a non-pharmacological reagent. Both leverage the tosylate group’s stability, but their applications diverge: one enables drug delivery, while the other facilitates organic synthesis .

Biological Activity

4-Nitrophenethyl tosylate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 4-nitrophenethyl tosylate, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Nitrophenethyl tosylate, with the chemical formula CHNOS, features a nitrophenyl group attached to an ethyl tosylate moiety. The presence of both the nitro and tosyl groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-nitrophenethyl tosylate is primarily attributed to its role as an alkylating agent. Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various cellular effects. Specifically, 4-nitrophenethyl tosylate can influence:

- Cellular Signaling Pathways : It may modulate signaling pathways by interacting with proteins involved in cell cycle regulation and apoptosis.

- Anticancer Activity : Some studies suggest that compounds similar to 4-nitrophenethyl tosylate exhibit anticancer properties by inducing DNA damage in cancer cells, leading to cell death.

Anticancer Activity

A study published in ACS Omega evaluated several synthesized compounds, including derivatives of 4-nitrophenethyl tosylate, for their anticancer properties. The research indicated that certain analogs demonstrated moderate cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications in oncology .

Synthesis and Biological Evaluation

Research highlighted in PubChem indicates that 4-nitrophenethyl tosylate can be synthesized efficiently and evaluated for its biological effects. The compound has been noted for its ability to affect cellular processes significantly, which could be harnessed for drug development .

Comparative Studies

A comparative study involving alkylating agents found that 4-nitrophenethyl tosylate exhibited unique biological activities when compared to other agents. This research emphasized its potential as a lead compound for further development in therapeutic contexts .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Nitrophenethyl tosylate with high purity?

- Methodology : A reflux system using sodium azide (NaN₃) in a toluene:water (8:2 v/v) solvent mixture is commonly employed. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, purification involves crystallization with ethanol or extraction with ethyl acetate, followed by solvent evaporation under reduced pressure . For structural confirmation, ensure the molecular formula (C₁₅H₁₅NO₅S) aligns with mass spectrometry (MS) and NMR data .

Q. Which spectroscopic and analytical techniques are critical for characterizing 4-Nitrophenethyl tosylate?

- Techniques :

- X-ray Powder Diffraction (XRD) : Identifies crystalline structure and polymorphism .

- FT-IR and Raman Spectroscopy : Confirms functional groups (e.g., nitro, sulfonate) through vibrational modes .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity and reaction byproducts using a C18 column with a mobile phase (e.g., acetonitrile:water, 70:30) .

Q. What are the stability and storage requirements for 4-Nitrophenethyl tosylate?

- Store at 0°C–6°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Avoid exposure to moisture, as tosylate esters are prone to hydrolytic degradation under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different polymorphic forms?

- Methodology :

Solubility Studies : Use HPLC to quantify solubility in solvents (e.g., water, DMSO) under controlled temperatures (25°C–40°C).

Polymorph Screening : Employ XRD to identify polymorphic forms (e.g., Form I vs. Form II) and correlate with solubility differences .

- Example Data :

| Polymorph | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) |

|---|---|---|

| Form I | 1.2 ± 0.1 | 45.8 ± 2.3 |

| Form II | 0.8 ± 0.2 | 32.6 ± 1.9 |

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Strategies :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ reactivity .

- Kinetic Analysis : Use in-situ FT-IR to track intermediate formation and adjust reflux time (5–7 hours) .

Q. What experimental approaches evaluate 4-Nitrophenethyl tosylate’s potential in conductive polymers?

- Methodology :

- Doping Studies : Blend 4-Nitrophenethyl tosylate with PEDOT and measure conductivity via four-point probe assays. The nitro group may enhance electron-withdrawing properties, improving charge transport .

- Morphological Analysis : Use SEM/EDS to assess dopant distribution in polymer matrices .

Q. How does nitro group positioning influence reactivity in nucleophilic substitution reactions?

- Comparative Analysis :

- Synthesize ortho- and meta-nitro analogs and compare reaction rates with sodium azide via kinetic assays.

- Use DFT calculations to model transition states and identify steric/electronic effects of nitro positioning .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity in enzymatic assays?

- Troubleshooting :

- Substrate Specificity : Verify if the compound acts as a phosphatase substrate (like p-nitrophenyl phosphate) or an inhibitor.

- Buffer Compatibility : Test activity in varying pH (4.8–7.6) using 4-nitrophenol as a pH indicator .

- Interference Checks : Use LC-MS to rule out degradation products affecting absorbance measurements .

Methodological Best Practices

- Data Presentation : Include raw XRD diffractograms and processed HPLC chromatograms in appendices, with critical data (e.g., polymorphic peaks, retention times) in the main text .

- Error Analysis : Calculate uncertainties in solubility measurements using triplicate trials and report confidence intervals (e.g., ±0.1 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.